2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one
CAS No.: 6398-99-8
Cat. No.: VC17301637
Molecular Formula: C14H14N2OS
Molecular Weight: 258.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6398-99-8 |
|---|---|
| Molecular Formula | C14H14N2OS |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | 2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one |
| Standard InChI | InChI=1S/C14H14N2OS/c1-2-10-16-13(17)8-9-15-14(16)18-11-12-6-4-3-5-7-12/h2-9H,1,10-11H2 |
| Standard InChI Key | UYGGYGZRAQYPKI-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)C=CN=C1SCC2=CC=CC=C2 |
Introduction
2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one, with the CAS number 6398-99-8, is a heterocyclic compound featuring a pyrimidine ring substituted with an allyl group and a benzylthio group. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The molecular formula of this compound is C14H14N2OS, with a molecular weight of 258.34 g/mol.
Synthesis and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one typically involves the formation of the pyrimidine ring through condensation reactions, followed by the introduction of the allyl and benzylthio groups via allylation and nucleophilic substitution reactions, respectively. Industrial production would require optimizing reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation and reduction. Oxidation reactions may target the allyl group, forming epoxides or other oxidized derivatives, while reduction reactions could target the pyrimidine ring or the allyl group, potentially forming dihydropyrimidine derivatives. Common reagents for these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate for oxidation, and sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Biological Activities and Applications
2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one exhibits potential biological activities that make it a candidate for therapeutic applications:
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Antimicrobial Activity: Studies have shown that this compound is effective against various bacterial strains, suggesting its potential as an agent against resistant bacteria. The mechanism involves interference with bacterial cell wall synthesis or function.
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Antiviral Properties: Preliminary studies indicate that it may inhibit viral replication by disrupting viral entry or replication processes in host cells, although further research is needed to elucidate the precise mechanisms.
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Anticancer Activity: In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, leading to cell cycle arrest and decreased viability. The pathways involved may include the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.
Research Findings and Case Studies
Several case studies highlight the biological activity of this compound:
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Antimicrobial Study: Demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.
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Antiviral Research: Showed reduced viral titers in infected cells treated with the compound.
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Cancer Cell Line Study: Induced significant apoptosis and inhibited cell proliferation in human breast cancer cell lines.
Comparison with Similar Compounds
2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one is distinct from similar compounds due to the presence of both allyl and benzylthio groups, which confer unique chemical reactivity and potential biological activities. For example, 2-(Benzylthio)pyrimidin-4(3H)-one lacks the allyl group, while 3-Allyl-2-(methylthio)pyrimidin-4(3H)-one contains a methylthio group instead of benzylthio.
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